molecular formula C9H8F3NO B1305674 2-Methyl-5-(trifluoromethyl)benzamide CAS No. 261951-97-7

2-Methyl-5-(trifluoromethyl)benzamide

Cat. No. B1305674
CAS RN: 261951-97-7
M. Wt: 203.16 g/mol
InChI Key: WPKYOPRYNZOLOF-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C9H8F3NO . It has a molecular weight of 203.16 . The IUPAC name for this compound is 2-methyl-5-(trifluoromethyl)benzamide . It is a solid-crystal substance .


Molecular Structure Analysis

The InChI code for “2-Methyl-5-(trifluoromethyl)benzamide” is 1S/C9H8F3NO/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14) . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .


Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethyl)benzamide” is a solid-crystal substance . It has a molecular weight of 203.16 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Pharmacology

2-Methyl-5-(trifluoromethyl)benzamide: is a compound that has been explored for its potential in pharmacological applications due to the presence of the trifluoromethyl group. This group is a common feature in many FDA-approved drugs, contributing to various pharmacological activities . The compound’s structural properties may influence its interaction with biological targets, potentially leading to the development of new therapeutic agents.

Agrochemicals

In the field of agrochemicals, 2-Methyl-5-(trifluoromethyl)benzamide could be utilized in the synthesis of pesticides or fungicides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective at lower concentrations .

Electronics

The electronic industry could benefit from the unique properties of 2-Methyl-5-(trifluoromethyl)benzamide in the development of materials for electronic applications. The compound’s molecular structure might be used in the synthesis of semiconductors or other electronic components due to its potential stability and conductivity .

Catalysis

Catalytic processes often require compounds that can facilitate or stabilize the transition state of a reaction2-Methyl-5-(trifluoromethyl)benzamide could serve as a ligand or a structural motif in catalysts used for organic synthesis, potentially improving the efficiency of these reactions .

Material Science

In material science, 2-Methyl-5-(trifluoromethyl)benzamide may be investigated for its utility in creating new materials with desirable properties such as increased strength, thermal stability, or chemical resistance. Its incorporation into polymers or coatings could lead to advancements in various industries .

Environmental Applications

The environmental impact of chemicals is an important consideration in their application2-Methyl-5-(trifluoromethyl)benzamide could be studied for its environmental fate, biodegradability, and potential use in environmental remediation processes .

Antioxidant and Antibacterial Activities

Research has indicated that compounds with a trifluoromethyl group can exhibit antioxidant and antibacterial activities2-Methyl-5-(trifluoromethyl)benzamide could be explored for these properties, which might lead to its use in preserving food products or in medical applications .

Synthesis of Fluorinated Compounds

Fluorinated compounds have a wide range of applications due to their unique chemical properties2-Methyl-5-(trifluoromethyl)benzamide could be used as a precursor or intermediate in the synthesis of more complex fluorinated molecules for use in pharmaceuticals, agrochemicals, and other industries .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYOPRYNZOLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379594
Record name 2-Methyl-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)benzamide

CAS RN

261951-97-7
Record name Benzamide, 2-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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